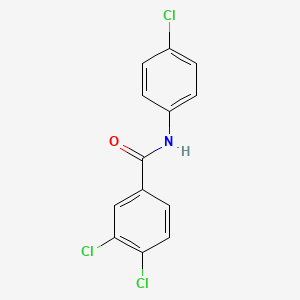

3,4-dichloro-N-(4-chlorophenyl)benzamide

Description

Contextualization of N-Phenylbenzamide Derivatives in Organic Chemistry

The academic and industrial interest in this class of compounds is driven by their diverse range of observed biological activities. Various derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai This wide spectrum of activity makes the N-phenylbenzamide scaffold a fertile ground for the development of new therapeutic agents and molecular probes.

Rationale for Comprehensive Research on 3,4-dichloro-N-(4-chlorophenyl)benzamide

The specific compound, this compound, is a representative example of a polychlorinated benzanilide. While detailed studies on this exact molecule are limited, the rationale for its investigation is firmly rooted in the principles of structure-activity relationship (SAR) studies. ontosight.ai In medicinal chemistry, the introduction of halogen atoms, particularly chlorine, is a common strategy to enhance the biological efficacy of a lead compound. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

The systematic placement of three chlorine atoms across the two phenyl rings—a 3,4-dichloro pattern on the benzoyl moiety and a 4-chloro substitution on the N-phenyl ring—allows for a methodical exploration of how halogenation patterns affect molecular properties. Research on such specifically substituted analogs aims to understand how the precise location and number of halogen atoms influence factors like bond angles, crystal packing, and electronic distribution, which in turn dictate the molecule's behavior and potential applications. mdpi.comcuny.edumdpi.com The study of compounds like this compound is therefore driven by the need to map this "chemical space" to identify molecules with optimized characteristics.

Below are the key physicochemical properties of the target compound, derived from its chemical structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈Cl₃NO |

| Molecular Weight | 300.57 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)Cl)Cl)Cl |

| InChI Key | FDLFPOSAPGZJTH-UHFFFAOYSA-N |

| CAS Number | Data not readily available in reviewed literature |

Scope and Academic Relevance of Current Research Directions for Halogenated Benzamides

The study of halogenated benzamides is an active area of chemical research with significant academic relevance. The scope of this research is multifaceted, encompassing several key directions:

Synthetic Methodology: Developing novel and efficient synthetic routes to access a wide library of halogenated benzamides with diverse substitution patterns. This allows for broad screening and comprehensive SAR studies.

Structural Chemistry: Utilizing techniques like X-ray crystallography to determine the precise three-dimensional structure of these molecules. Such studies provide invaluable insights into how halogen atoms influence crystal packing through interactions like hydrogen bonds and halogen bonds, which can affect a compound's physical properties, such as solubility and melting point. researchgate.net

Medicinal Chemistry: Screening libraries of halogenated benzamides for various biological activities. For example, certain halogenated salicylanilides (a related class) have been explored for their anthelmintic properties. The goal is to identify new lead compounds for drug discovery programs.

Materials Science: Investigating the potential of highly halogenated compounds in the development of new materials, such as flame retardants or polymers with enhanced thermal stability.

The academic relevance of this work lies in its contribution to a fundamental understanding of molecular interactions, reaction mechanisms, and the principles that govern how a molecule's structure dictates its function.

To illustrate the structural variations within this chemical class, the table below compares this compound with some of its isomers and related compounds.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₁₃H₈Cl₃NO | 300.57 | Not Available |

| 3,5-dichloro-N-(4-chlorophenyl)benzamide | C₁₃H₈Cl₃NO | 300.57 | Not Available |

| 3,4-dichloro-N-(3-chlorophenyl)benzamide | C₁₃H₉Cl₃N₂O | 321.59 | 2448-03-5 ontosight.ai |

| 4-chloro-N-(4-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | 266.13 | 39193-06-1 lookchem.com |

| 3-chloro-N-(4-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | 266.13 | 54979-73-6 |

Structure

3D Structure

Properties

CAS No. |

2448-04-6 |

|---|---|

Molecular Formula |

C13H8Cl3NO |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

3,4-dichloro-N-(4-chlorophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-2-4-10(5-3-9)17-13(18)8-1-6-11(15)12(16)7-8/h1-7H,(H,17,18) |

InChI Key |

DGFHQFZPMKCRIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3,4 Dichloro N 4 Chlorophenyl Benzamide

Established Synthetic Pathways for N-(3,4-Dichlorophenyl)benzamide Derivatives

The formation of the amide linkage in N-aryl benzamides is most commonly accomplished through the reaction of a carboxylic acid derivative with an aniline (B41778). This approach is favored for its efficiency and broad applicability.

The reaction of an acyl chloride with an aniline is a robust and widely employed method for the synthesis of N-aryl amides, often referred to as the Schotten-Baumann reaction mdpi.com. In the context of 3,4-dichloro-N-(4-chlorophenyl)benzamide, this involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chloroaniline (B138754). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion mdpi.com. A variety of solvents can be used, with dichloromethane being a common choice mdpi.com.

A general procedure for this type of synthesis involves dissolving the aniline in a suitable solvent, followed by the addition of the acyl chloride mdpi.com. A base, such as triethylamine or pyridine, is often added to scavenge the HCl that is formed mdpi.com. The reaction is often exothermic and may require cooling to control the reaction rate mdpi.com. The product can then be isolated through standard workup procedures, such as washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by crystallization or chromatography.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3,4-Dichlorobenzoyl chloride | 4-Chloroaniline | Triethylamine | Dichloromethane | This compound |

A similar methodology has been successfully employed in the synthesis of other halogenated N-aryl benzamides. For instance, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide involves the reaction of 3-chloro-4-(4'-chlorophenoxy)aminobenzene with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride in xylene at elevated temperatures, affording the product in good yield nih.gov. This demonstrates the versatility of amide coupling reactions in the preparation of complex, polyhalogenated aromatic compounds.

The formation of the amide bond in the reaction between an acyl chloride and an aniline proceeds through a nucleophilic acyl substitution mechanism masterorganicchemistry.comyoutube.com. This mechanism can be broken down into two key steps: nucleophilic attack and elimination of the leaving group masterorganicchemistry.com.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline (the nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen atom bears a negative charge and the nitrogen atom has a positive charge youtube.com.

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, which is a good leaving group, is expelled youtube.com. A proton is then transferred from the nitrogen atom to a base (such as another molecule of the aniline or an added base like pyridine), resulting in the formation of the stable amide product and the corresponding acid salt of the base youtube.com.

In recent years, there has been a growing interest in developing solvent-free synthetic methods to reduce environmental impact. For the synthesis of benzamide (B126) derivatives, several solvent-free approaches have been explored. One such method involves the microwave-assisted decomposition of N-aryl-N'-benzoylthioureas using iodine-alumina as a catalyst researchgate.net. This method provides the corresponding N-substituted benzamides in good to excellent yields under solvent-free conditions researchgate.net.

Another approach involves the direct acylation of primary aryl amines under solvent-free conditions. While direct acylation of anilines with benzoyl chloride can be challenging due to the competing N-acylation, methods have been developed for the synthesis of N-arylsulfonamides under solvent-free conditions by reacting anilines with sulfonyl chlorides in the presence of a solid base like anhydrous sodium bicarbonate researchgate.net. These sulfonamides can then be acylated with benzoyl chloride, also under solvent-free conditions, in the presence of anhydrous potassium carbonate to yield N-aryl-N-benzoylsulfonamides researchgate.net. This two-step, one-pot procedure demonstrates the feasibility of synthesizing acylated aniline derivatives without the use of traditional organic solvents.

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product |

| N-(4-chlorophenyl)-N'-benzoylthiourea | - | Iodine-alumina | Microwave irradiation | N-(4-chlorophenyl)benzamide |

| 4-Chloroaniline | Benzenesulfonyl chloride | Anhydrous NaHCO3 | Room temperature, grinding | N-(4-chlorophenyl)benzenesulfonamide |

| N-(4-chlorophenyl)benzenesulfonamide | 3,4-Dichlorobenzoyl chloride | Anhydrous K2CO3 | Room temperature, grinding | N-(3,4-dichlorobenzoyl)-N-(4-chlorophenyl)benzenesulfonamide |

Advanced Synthetic Strategies for Complex Benzamide Analogues

Beyond the direct formation of the amide bond, more complex benzamide analogues, such as those incorporating heterocyclic moieties, require multi-step synthetic strategies.

The synthesis of hybrid molecules that incorporate both a benzamide and a triazole moiety is an area of active research due to the diverse biological activities associated with these structural motifs. The synthesis of such hybrids typically involves a multi-step sequence. A plausible synthetic route to a triazole-benzamide hybrid of this compound could involve the initial synthesis of the parent benzamide, followed by functionalization and subsequent triazole ring formation.

For example, a common method for the synthesis of 1,2,4-triazole derivatives involves the reaction of an intermediate with hydrazine hydrate, followed by cyclization nih.gov. A multi-step synthesis of novel benzamide derivatives containing a triazole moiety has been reported, starting from an appropriate acid and proceeding through several intermediates nih.gov. The final step often involves the reaction of a key intermediate with various substituted benzoyl chlorides to afford the target benzamide-triazole hybrids nih.gov. The structure-activity relationship studies of these compounds have shown that the presence of chloro substituents on the benzene (B151609) ring can significantly influence their biological activity nih.gov.

A representative multi-step synthesis could involve the following general steps:

Preparation of a key intermediate containing a reactive functional group suitable for triazole formation.

Cyclization to form the triazole ring.

Coupling of the triazole-containing intermediate with 3,4-dichlorobenzoyl chloride to form the final hybrid compound.

| Starting Material | Key Intermediate | Reagents for Cyclization | Final Coupling Partner | Product |

| Substituted Hydrazide | N/A | N/A | 3,4-Dichlorobenzoyl chloride | Benzamide-triazole hybrid |

The synthesis of fused heterocyclic systems containing a benzamide moiety often involves intramolecular cyclization reactions as a key step. These reactions can lead to the formation of complex polycyclic structures with defined stereochemistry. A variety of cyclization strategies have been developed, including those mediated by transition metals or proceeding through tandem reaction cascades nih.govresearchgate.net.

For instance, aza-Heck cyclizations, which involve the palladium-catalyzed cyclization of N-(pentafluorobenzoyloxy)sulfonamides with alkenes, provide a direct route to diverse N-heterocyclic ring systems nih.gov. This type of reaction could potentially be adapted to synthesize fused heterocyclic benzamides by using a starting material that incorporates the this compound scaffold and a suitably positioned alkene.

Another approach involves tandem diazotization/cyclization reactions. For example, a method for the synthesis of a fused 1,2,3-triazinone-furazan heterocyclic system has been developed based on the tandem diazotization/azo coupling reactions of (1,2,5-oxadiazolyl)carboxamide derivatives nih.gov. This strategy highlights how amide functionalities can be utilized as precursors for the construction of fused heterocyclic rings.

The specific conditions and outcomes of these cyclization reactions are highly dependent on the substrate, catalyst, and reaction conditions employed.

| Substrate Type | Reaction Type | Catalyst/Reagent | Product Type |

| Alkene-tethered N-(pentafluorobenzoyloxy)sulfonamide | Aza-Heck Cyclization | Pd(0) catalyst | Fused N-heterocycle |

| (1,2,5-Oxadiazolyl)carboxamide | Tandem Diazotization/Cyclization | Nitrosating agent | Fused 1,2,3-triazinone |

Reaction Mechanism Elucidation via Theoretical and Experimental Approaches

The reaction commences with the nucleophilic attack of the nitrogen atom of 4-chloroaniline on the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. This initial step leads to the formation of a tetrahedral intermediate. This intermediate is characterized by a transient sp³-hybridized carbon atom, which was originally the sp²-hybridized carbonyl carbon.

Computational studies on similar benzanilide syntheses suggest that this tetrahedral intermediate is a high-energy species. The transition state leading to its formation involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen double bond. The stability of this transition state is a critical determinant of the reaction rate.

The yield of this compound can be significantly influenced by the choice of catalyst and the optimization of reaction conditions such as solvent and temperature. While the uncatalyzed reaction can proceed, particularly at elevated temperatures, the use of catalysts can enhance the reaction rate and improve the yield by facilitating the key steps of the mechanism.

Catalysis:

Various catalysts have been employed for the synthesis of N-arylbenzamides, and their principles can be applied to the synthesis of the target compound.

Base Catalysis: The addition of a non-nucleophilic base, such as pyridine or triethylamine, is a common strategy to improve the yield. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Transition Metal Catalysis: Palladium, copper, and rhodium complexes have been shown to be effective catalysts for the formation of C-N bonds in the synthesis of N-arylbenzamides from aryl halides and amides. nih.gov While the direct synthesis from 3,4-dichlorobenzoic acid and 4-chloroaniline using these catalysts is an alternative route, they are generally not required for the reaction between an acyl chloride and an amine. However, in related syntheses of N-arylbenzamides, copper catalysts have been shown to facilitate the coupling of amides with aryl halides. nih.gov

The following table summarizes the effect of different catalysts on the synthesis of N-arylbenzamides in related reactions, providing insight into potential catalytic systems for the synthesis of this compound.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Ni(glyme)Cl₂ / dtbpy | Aryl Iodide, Nitroarene | N-Aryl Benzamide | Quantitative | nih.gov |

| CuI / Pyridine ligands | 2-Alkyl-N-arylbenzamide | N-Aryl-isoindolinone | up to 86% | organic-chemistry.org |

| Rhodium catalyst | Benzoic Acid, Isocyanate | N-Aryl Benzamide | Not specified | nih.gov |

Reaction Conditions:

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates and transition states. Aprotic solvents such as dichloromethane, chloroform, or toluene are often used for this type of reaction.

Temperature: The reaction is typically carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the presence of a catalyst. Higher temperatures generally lead to faster reaction rates but may also result in the formation of side products.

The table below illustrates the impact of different reaction conditions on the yield of N-arylbenzamides in analogous syntheses.

| Solvent | Temperature (°C) | Base | Yield (%) | Reference |

| Dichloromethane | Room Temperature | Triethylamine | 90% | mdpi.com |

| Toluene | 120 | - | Not specified | nih.gov |

| DCE | Not specified | Pyridine | up to 86% | organic-chemistry.org |

By carefully selecting the catalyst and optimizing the reaction conditions, the synthesis of this compound can be carried out efficiently to achieve high yields of the desired product.

Advanced Structural Elucidation and Supramolecular Chemistry of 3,4 Dichloro N 4 Chlorophenyl Benzamide

Single-Crystal X-ray Diffraction Studies of N-(3,4-Dichlorophenyl)benzamide

Determination of Molecular Conformation and Geometry

The molecular conformation of N-phenylbenzamides is largely defined by the relative orientations of the two phenyl rings and the central amide bridge. In analogous structures, such as 4-chloro-N-(3-chlorophenyl)benzamide, the amide group (NHCO) is typically found to be in a trans conformation with respect to the N-H and C=O bonds nih.gov. This arrangement is a common feature among benzanilides nih.gov.

The geometry of the molecule is influenced by the substitution pattern of the halogen atoms. For the related compound 3,5-dichloro-N-(4-chlorophenyl)benzamide, the crystal structure has been determined to be in the triclinic space group Pī researchgate.net. The planarity of the phenyl rings and the amide group is a key feature, with slight deviations often observed due to steric hindrance and intermolecular interactions.

To provide a quantitative perspective, selected geometric parameters from related compounds are presented below.

| Parameter | 4-chloro-N-(3-chlorophenyl)benzamide nih.gov | N-(4-chlorophenyl)benzamide scribd.com |

| Bond Lengths (Å) | ||

| C-N | 1.345(3) | 1.343(2) |

| C=O | 1.234(3) | 1.233(2) |

| N-H | 0.86 | 0.86 |

| Bond Angles ( °) | ||

| C-N-C | 127.1(2) | 127.5(1) |

| N-C=O | 124.3(2) | 124.5(1) |

| C-C=O | 119.8(2) | 119.5(1) |

This table presents data from related compounds to infer the probable geometry of 3,4-dichloro-N-(4-chlorophenyl)benzamide.

Analysis of Hydrogen Bonding Networks (N-H⋯O, C-H⋯Cl)

Hydrogen bonds are pivotal in dictating the supramolecular assembly of benzamides. The most prominent of these is the intermolecular N-H⋯O hydrogen bond, which links adjacent molecules into chains or more complex networks. In the crystal structures of numerous chlorinated N-phenylbenzamides, molecules are observed to form infinite chains through these N-H⋯O interactions nih.gov.

For instance, in 4-chloro-N-(3-chlorophenyl)benzamide, the N-H⋯O hydrogen bonds generate infinite chains running along the c-axis nih.gov. The geometric parameters of these bonds are consistent with strong hydrogen bonding interactions.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O (in 4-chloro-N-(3-chlorophenyl)benzamide) nih.gov | 0.86 | 2.05 | 2.883(2) | 163 |

| N-H···O (in N-(4-chlorophenyl)benzamide) scribd.com | 0.86 | 2.04 | 2.875(2) | 164 |

This table showcases typical N-H···O hydrogen bond geometries in related benzamides.

Conformational Flexibility and Dihedral Angle Analysis

The conformational flexibility of N-phenylbenzamides is primarily associated with the rotation around the N-C(phenyl) and C-C(O) single bonds. This flexibility is quantified by the dihedral angles between the planes of the two aromatic rings and the central amide group.

| Dihedral Angle | 4-chloro-N-(3-chlorophenyl)benzamide nih.gov | N-(4-chlorophenyl)benzamide scribd.com |

| Phenyl Ring 1 vs. Phenyl Ring 2 (°) | 3.7(2) | 60.76 |

| Amide Plane vs. Benzoyl Ring (°) | 21.5(1) | 29.95 |

| Amide Plane vs. Aniline (B41778) Ring (°) | 20.2(2) | - |

This table compares the dihedral angles of related compounds to illustrate conformational variations.

Supramolecular Assembly and Crystal Packing Analysis

The arrangement of molecules in the crystalline state, or crystal packing, is governed by a delicate balance of various intermolecular interactions. These interactions collectively determine the solid-state architecture and the physical properties of the material.

Intermolecular Interactions and Their Contribution to Solid-State Architecture

The supramolecular assembly of this compound is expected to be dominated by a combination of strong and weak non-covalent interactions. As previously discussed, the N-H⋯O hydrogen bonds are the primary drivers in forming one-dimensional chains of molecules.

Beyond hydrogen bonding, other interactions such as halogen bonds (Cl⋯Cl) and π-π stacking interactions between the aromatic rings contribute significantly to the stability of the crystal lattice. In the structure of 4-chloro-N-(3-chlorophenyl)benzamide, a Cl⋯Cl contact of 3.474(1) Å is observed, which links the hydrogen-bonded chains nih.gov. Furthermore, π-π stacking interactions with centroid-centroid distances of 3.71(2) Å and 3.77(2) Å also enhance the packing stability researchgate.net. The presence of three chlorine atoms in the title compound suggests that such halogen-halogen interactions are likely to be a prominent feature of its crystal packing.

Comparison of Packing Patterns with Related N-Phenylbenzamides

The crystal packing of this compound can be contextualized by comparing it with that of other halogenated N-phenylbenzamides. The formation of infinite chains via N-H⋯O hydrogen bonds is a recurring motif in this class of compounds nih.govscribd.com.

However, the specific arrangement of these chains and the nature of the interactions between them can vary depending on the position and number of halogen substituents. For example, in 4-chloro-N-(3-chlorophenyl)benzamide, the chains are linked by Cl⋯Cl interactions and π-π stacking nih.gov. In other benzanilides, different packing motifs may arise due to the influence of other weak interactions like C-H···π interactions. The subtle interplay of these forces leads to the diverse range of crystal structures observed for substituted N-phenylbenzamides. A comparative analysis underscores the critical role of the halogen substitution pattern in directing the supramolecular architecture.

Structural Implications for Intermolecular Recognition and Material Design

A detailed analysis of the structural implications for intermolecular recognition and material design for this compound is not possible due to the absence of published crystallographic and advanced structural data for this specific compound.

To provide such an analysis, the following experimental data would be required:

Analysis of intermolecular interactions: Detailed examination of the crystal packing would be necessary to identify and characterize non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. This would involve measuring intermolecular distances and angles.

Hirshfeld surface analysis: This computational tool would allow for the visualization and quantification of intermolecular contacts, providing a deeper understanding of the supramolecular assembly.

Based on the analysis of closely related dichlorobenzamide structures, it could be hypothesized that the supramolecular structure of this compound would likely be influenced by:

N–H⋯O Hydrogen Bonding: The amide functional group is a potent hydrogen bond donor (N–H) and acceptor (C=O), which typically leads to the formation of one-dimensional chains or tapes.

Chlorine-involved Interactions: The three chlorine atoms on the phenyl rings would be expected to participate in various intermolecular contacts, including Cl⋯Cl halogen bonds and C–H⋯Cl hydrogen bonds. The specific nature and geometry of these interactions would depend on the steric and electronic environment.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Mechanistic Insights into the Biological Activity of 3,4 Dichloro N 4 Chlorophenyl Benzamide Derivatives

Enzyme Inhibition Kinetics and Mechanism Characterization

The interaction of 3,4-dichloro-N-(4-chlorophenyl)benzamide derivatives with various enzymes has been a subject of significant research, revealing potent and often selective inhibitory activities. The following sections detail the kinetic and mechanistic studies of these compounds on several key enzyme targets.

Inhibition of Monoamine Oxidase B (MAO-B) by N-(3,4-dichloro-N-(1H-indol-5-yl)benzamide Analogues

Derivatives incorporating an indole (B1671886) moiety have been identified as highly potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an important drug target for neurodegenerative disorders like Parkinson's disease. researchgate.netnih.govnih.gov One of the most notable compounds in this class is 3,4-dichloro-N-(1H-indol-5-yl)benzamide. researchgate.netnih.gov

Kinetic evaluations have demonstrated that this compound exhibits a reversible and competitive mode of inhibition against hMAO-B. researchgate.netnih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. nih.gov The potency of this inhibition is significant, with studies reporting an IC₅₀ value of 42 nM and an inhibition constant (Ki) of 7 nM. researchgate.netnih.gov This represents an 18-fold increase in potency compared to earlier N-substituted indole-based lead compounds. researchgate.netnih.gov

Furthermore, these analogues show a high degree of selectivity for MAO-B over its isoform, MAO-A. The selectivity index (SI) for 3,4-dichloro-N-(1H-indol-5-yl)benzamide was found to be greater than 2375, which is a 47-fold increase in selectivity compared to the well-known MAO-B inhibitor, rasagiline. researchgate.netnih.gov A related compound, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, also proved to be a potent and selective MAO-B inhibitor with a Ki value of 0.03 µM and 99-fold selectivity for the B isoform. nih.gov Another derivative, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which shares the 3,4-dichlorophenyl group, also showed notable inhibition of MAO-B with an IC₅₀ value of 0.036 μM. mdpi.com

MAO-B Inhibition Data for Benzamide (B126) Derivatives

| Compound | IC₅₀ (nM) | Ki (nM) | Selectivity Index (SI) vs MAO-A | Inhibition Type |

|---|---|---|---|---|

| 3,4-dichloro-N-(1H-indol-5-yl)benzamide | 42 researchgate.netnih.gov | 7 researchgate.netnih.gov | > 2375 researchgate.netnih.gov | Reversible, Competitive researchgate.netnih.gov |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | N/A | 30 nih.gov | > 99 nih.gov | N/A |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 36 mdpi.com | N/A | High | N/A |

Alkaline Phosphatase Inhibition Mechanisms

Alkaline phosphatase (AP) is a metalloenzyme involved in various physiological processes, including bone metabolism. researchgate.netresearchgate.net Certain bi-heterocyclic benzamides have been identified as potent inhibitors of this enzyme. researchgate.netnih.gov Kinetic studies using Lineweaver-Burk plots have been employed to elucidate the mechanism of inhibition. researchgate.netnih.gov

For instance, a specific bi-heterocyclic benzamide derivative, compound 8b, was found to inhibit alkaline phosphatase non-competitively. researchgate.netnih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), which leads to a conformational change that inactivates the enzyme. nih.gov This type of inhibition affects the catalytic activity but not substrate binding. The inhibition constant (Ki) for this compound, calculated from Dixon plots, was determined to be 1.15 μM, indicating a strong binding affinity to the enzyme-inhibitor complex. researchgate.netnih.gov

Exploration of Enzyme-Substrate and Protein Binding Mechanisms

The interaction between benzamide derivatives and proteins is governed by various non-covalent forces. Molecular docking and computational studies have provided significant insights into these binding modes. For inhibitors of alkaline phosphatase, computational analyses align with experimental findings, showing that the ligands exhibit good binding energy values within the enzyme's active site. researchgate.netnih.gov

Studies on other benzamide derivatives as inhibitors of α-glucosidase have revealed that their binding is stabilized by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions with active site residues. nih.gov For example, specific amino acid residues such as Glu:276 and Phe:298 were identified as forming key hydrogen bonds. nih.gov

The binding of these compounds to transport proteins like Bovine Serum Albumin (BSA) has also been investigated. Fluorescence spectroscopy studies showed that the intrinsic fluorescence of BSA was quenched by the formation of a complex with N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives. nih.gov These experiments, supported by molecular docking, confirmed that the primary forces driving the interaction are hydrogen bonding and van der Waals forces. nih.gov Furthermore, in silico predictions for some benzamide derivatives suggest a strong binding capacity to proteins, with values ranging from 95.75% to 100%. nih.gov

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid and exist in at least two isoforms, COX-1 and COX-2. nih.govnih.gov The inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). bjournal.org While direct studies on this compound are limited, research on related benzamide and N-substituted heterocyclic structures provides mechanistic clues.

Novel 4-fluoro-N-(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-2-yl)benzamide compounds have been identified as COX-2 inhibitors. google.com Similarly, a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives were found to inhibit both COX-1 and COX-2, with IC₅₀ values comparable to the drug meloxicam. nih.gov Molecular docking studies of these compounds indicated a good correlation between their binding energy in the active sites of COX-1 and COX-2 and their observed inhibitory activity. nih.gov The compounds with the lowest binding energy demonstrated the most potent biological activity. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

Beyond enzyme inhibition, benzamide derivatives are known to interact with various receptors, modulating their function. The following section details the binding properties of these compounds with sigma receptors.

Sigma Receptor Binding Properties of Benzamide Derivatives

Sigma receptors, which are not related to opioid receptors, are implicated in a wide range of cellular functions and are a target for neuropsychiatric drug development. sigmaaldrich.comnih.gov Benzamide derivatives, particularly those containing a dichlorophenyl moiety, have been shown to interact with these receptors.

Several compounds with structures related to this compound exhibit affinity for sigma receptors. For example, 1S,2R-(+)-cis-N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine (BD 737) and (+)-1R,5R-(E)-8-(3,4-Dichlorobenzylidine-5-(3-hydroxyphenyl)-2-methylmorpharn-7-one (CB 184) are known sigma receptor ligands. sigmaaldrich.com

Another selective sigma receptor ligand, MS-377 ((R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate), which contains a chlorophenyl group, binds to a single high-affinity site in rat brain membranes with a dissociation constant (Kd) of 15.2 nM. nih.govnih.gov Displacement studies confirmed that other sigma ligands competitively inhibit the binding of [³H]MS-377, indicating a shared binding site. nih.gov The rank order of potency for displacement included well-known sigma ligands like haloperidol (B65202) and (+)-pentazocine. nih.gov These findings suggest that the dichlorophenyl structural motif present in this compound is a key feature for interaction with sigma receptors.

Antimicrobial Activity: Mechanistic Perspectives

Benzamide derivatives have been a subject of interest for their antimicrobial capabilities, showing activity against a spectrum of bacteria and fungi. nanobioletters.com The mechanisms underlying this activity are varied and often depend on the specific structural features of the derivative. General antibacterial mechanisms include interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, disruption of metabolic pathways, and compromising the integrity of the cell membrane. researchgate.net

For example, a prominent mechanism for some benzamide-based agents is the inhibition of the FtsZ protein. nih.govnih.gov FtsZ is a highly conserved protein essential for bacterial cell division; it forms a structure called the Z-ring, which acts as a scaffold for other division proteins. nih.gov By targeting an interdomain cleft in the FtsZ protein, these inhibitors disrupt the cell division process, leading to bacterial death. nih.gov This mode of action is particularly promising for combating multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another identified target is DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov A class of piperidine-4-carboxamides, which are structurally related to the compounds of interest, have been identified as a novel subclass of DNA gyrase inhibitors. nih.gov These compounds function as non-fluoroquinolone DNA gyrase poisons, inducing DNA strand breaks that are lethal to the bacteria. nih.gov

Antibacterial Action against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, with results indicating a broad spectrum of activity for some compounds. The structural differences between these two bacterial types, particularly the composition of the cell wall, often lead to varied susceptibility.

One study on the derivative N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide demonstrated significant inhibitory action against a range of pathogenic bacteria. ijpbs.com The activity was assessed by measuring the zone of inhibition, a common method to evaluate the efficacy of an antimicrobial agent. The compound showed a high degree of inhibition against both Gram-positive species, such as Staphylococcus aureus and Streptococcus pneumoniae, and several Gram-negative species, including Escherichia coli, Klebsiella pneumoniae, Shigella dysenteriae, Pseudomonas aeruginosa, and Proteus vulgaris. ijpbs.com The results indicated that the activity of this derivative was, in many cases, superior to the standard antibiotic Amoxicillin. ijpbs.com

| Microorganism | Gram Stain | Zone of Inhibition (30 µg/ml) | Zone of Inhibition (35 µg/ml) | Standard (Amoxicillin) Zone of Inhibition |

|---|---|---|---|---|

| Klebsiella pneumoniae | Negative | 16 mm | 18 mm | 11 mm |

| Staphylococcus aureus | Positive | 18 mm | 17 mm | 10 mm |

| Shigella dysenteriae | Negative | 17 mm | 19 mm | 11 mm |

| Escherichia coli | Negative | 19 mm | 20 mm | 12 mm |

| Pseudomonas aeruginosa | Negative | 16 mm | 20 mm | 10 mm |

Antifungal Properties and Mode of Action

In addition to antibacterial effects, certain benzamide derivatives have demonstrated notable antifungal properties. researchgate.netnih.gov Fungal infections pose a significant health challenge, and the rise of resistant strains necessitates the development of new antifungal agents. researchgate.netnih.gov The mechanisms of antifungal action can vary, from disrupting the fungal cell membrane to inhibiting essential enzymes or cellular processes. mdpi.com

Research into novel benzamide derivatives containing a triazole moiety has shown promising results against various phytopathogenic fungi. researchgate.net The structure-activity relationship analysis from these studies indicated that the presence and position of halogen substituents (like chlorine) on the benzene (B151609) ring can significantly influence the antifungal activity. researchgate.net

While specific mechanistic studies on the antifungal action of this compound itself are limited, related structures provide insight. For example, some antifungal peptides function by forming pores in the fungal cell membrane, disrupting its permeability and leading to cell death. mdpi.com Other antifungal agents target the synthesis of ergosterol, a key component of the fungal cell membrane. It is plausible that benzamide derivatives could operate through similar mechanisms, such as membrane disruption or inhibition of critical fungal enzymes. Studies on piperidinone derivatives have also shown activity against fungi like Aspergillus niger and Mucor, indicating the potential for this chemical class to yield broad-spectrum antimicrobial agents.

Environmental Transformation and Degradation Pathways of 3,4 Dichloro N 4 Chlorophenyl Benzamide

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 3,4-dichloro-N-(4-chlorophenyl)benzamide, the primary abiotic degradation pathways are expected to be photolysis and hydrolysis. These processes are influenced by environmental factors such as sunlight intensity, pH, and temperature.

Hydrolysis: This is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The amide bond in this compound is susceptible to hydrolysis, which would break the molecule into 3,4-dichlorobenzoic acid and 4-chloroaniline (B138754). The rate of hydrolysis is significantly influenced by pH and temperature. Generally, amide hydrolysis can be catalyzed by both acids and bases. arkat-usa.orgresearchgate.net The rate of alkaline hydrolysis of aryl amides is noted to be slower than that of aliphatic amides. arkat-usa.org While specific hydrolysis rate data for this compound is not available, the process is a recognized degradation pathway for amide herbicides.

| Abiotic Degradation Pathway | Description | Potential Products | Influencing Factors |

| Photolysis | Degradation by sunlight (UV radiation). | Dechlorinated and/or transformed parent compound. | Light intensity, wavelength, presence of photosensitizers. |

| Hydrolysis | Cleavage of the amide bond by water. | 3,4-Dichlorobenzoic acid, 4-Chloroaniline. | pH, temperature, presence of catalysts. |

Biotic Degradation Processes by Microbial Communities

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial pathway for the dissipation of many organic pesticides in the environment. awsjournal.org Soil and water microbial communities possess a diverse array of enzymes that can transform and, in some cases, completely mineralize complex organic molecules.

The microbial degradation of benzamide (B126) herbicides often involves the initial hydrolysis of the amide linkage. This reaction is catalyzed by amidase enzymes produced by various soil microorganisms. usda.gov The activity of these enzymes can be influenced by the history of pesticide exposure in the soil, with previously exposed soils sometimes exhibiting faster degradation rates. nih.gov Studies on the herbicide dichlobenil (B1670455) have shown that its primary metabolite, 2,6-dichlorobenzamide (B151250) (BAM), can be further hydrolyzed to 2,6-dichlorobenzoic acid or dechlorinated to ortho-chlorobenzamide by microbial action. nih.gov This suggests that a similar enzymatic hydrolysis is a likely primary step in the biotic degradation of this compound. The rate of microbial degradation is dependent on various soil properties, including organic matter content, pH, moisture, and temperature, which affect microbial activity. oregonstate.edu

Based on the known degradation pathways of other chlorinated benzamides and anilide herbicides, the primary metabolites of this compound are anticipated to be 3,4-dichloroaniline (B118046) (3,4-DCA) and 4-chloroaniline. The cleavage of the amide bond would yield these aniline (B41778) derivatives along with 3,4-dichlorobenzoic acid. Chloroanilines are known metabolites of several herbicides and can be further degraded by microorganisms. plos.org For example, the degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species proceeds via the formation of corresponding amino-chlorophenols. plos.org Therefore, it is plausible that 3,4-DCA and 4-chloroaniline formed from this compound could undergo further microbial transformations in the environment.

| Metabolite | Formation Pathway | Potential Further Transformation |

| 3,4-Dichlorobenzoic acid | Hydrolysis of the amide bond. | Further microbial degradation. |

| 4-Chloroaniline | Hydrolysis of the amide bond. | Microbial degradation, potentially via hydroxylation and ring cleavage. |

| 3,4-Dichloroaniline (3,4-DCA) | Hydrolysis of the amide bond. | Microbial degradation, potentially via hydroxylation and ring cleavage. |

Research on Environmental Fate and Ecological Footprint of Benzamide Agrochemicals

Benzamide agrochemicals, as a class, exhibit a range of environmental persistence and mobility. researchgate.net Their fate is largely governed by their chemical structure and the environmental conditions they are exposed to. awsjournal.org The persistence of some amide herbicides can be a concern, as their residues may remain in the soil long after their intended use. researchgate.net For example, the metabolite of dichlobenil, 2,6-dichlorobenzamide (BAM), is known for its persistence and mobility in soil and groundwater. nih.govhelsinki.fiscispace.com

Q & A

Q. Primary Techniques :

- X-ray crystallography : Determines crystal packing and bond angles. For example, derivatives crystallize in triclinic (space group , ) or monoclinic (, ) systems with unit cell parameters –13.36 Å and angles –107.59° .

- Spectroscopy : H NMR (CDCl or DMSO-d) identifies aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10–11 ppm). IR confirms C=O stretches (~1660 cm) and N-H bends (~3300 cm) .

Q. Refinement Tools :

- SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) .

- ORTEP-3 for visualizing thermal ellipsoids in crystal structures .

Advanced: What crystallographic parameters are critical for resolving structural ambiguities in dichlorobenzamide derivatives?

Q. Critical Parameters :

- Space group symmetry : Triclinic vs. monoclinic systems affect molecular packing.

- Hydrogen bonding : Analyze N-H···O=C interactions (e.g., Å) to confirm amide conformation .

- Torsion angles : Chlorine substituents influence dihedral angles between aromatic rings (e.g., 30–50° for 3,4-dichloro derivatives).

Q. Resolution of Ambiguities :

- Use high-resolution data (e.g., synchrotron sources) for twinned crystals.

- Compare experimental data with DFT-optimized structures to validate bond lengths .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Q. Strategies :

- Dose-response assays : Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify IC variability .

- SAR studies : Compare substituent effects (e.g., 2,4-dichloro vs. 3,4-dichloro) on Trypanosoma brucei inhibition .

- Receptor binding assays : Use radiolabeled ligands (e.g., H-naloxone) to assess μ-opioid receptor affinity, accounting for stereoisomerism (e.g., cis vs. trans U-47700 analogs) .

Example : Inconsistent antimicrobial activity may arise from solubility differences; use DMSO stock solutions with <1% final concentration to minimize solvent interference .

Advanced: What are the implications of structural modifications on pharmacological activity?

Q. Key Modifications :

- Aminoalkyl side chains : Derivatives with 2-aminopropyl groups (e.g., compound 51) show enhanced antitrypanosomal activity (IC = 0.8 µM) due to improved membrane permeability .

- Heterocyclic substituents : Thiophene or imidazole moieties (e.g., compounds 54–55) alter electron density, affecting enzyme inhibition (e.g., acps-pptase in bacterial pathways) .

- Chlorine positioning : 3,4-Dichloro derivatives exhibit higher μ-opioid receptor selectivity (>10-fold vs. κ-opioid) compared to 2,4-dichloro isomers .

Q. Methodological Insight :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes .

Basic: What analytical techniques are essential for purity assessment during synthesis?

Q. Standard Protocols :

- HPLC : Use C18 columns (MeCN/HO + 0.1% TFA) with UV detection (λ = 254 nm) to confirm >95% purity .

- Melting point analysis : Compare observed values (e.g., 180–185°C) with literature to detect impurities .

- Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H] at m/z 329 for this compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.